Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-
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Overview
Description
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is an organosulfur compound with the molecular formula C₇H₁₀N₂O₆S₂. This compound is a derivative of benzenesulfonic acid, characterized by the presence of amino and sulfomethylamino groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require concentrated sulfuric acid for sulfonation, followed by the addition of appropriate reagents to introduce the amino and sulfomethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino groups, potentially forming different amines.
Substitution: The compound can undergo electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, lacking the amino and sulfomethylamino groups.
Sulfanilic acid: Contains an amino group but lacks the sulfomethylamino group.
p-Toluenesulfonic acid: Contains a methyl group instead of the amino and sulfomethylamino groups.
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is unique due to the presence of both amino and sulfomethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
105961-20-4 |
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Molecular Formula |
C7H10N2O6S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-amino-4-(sulfomethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O6S2/c8-6-3-5(9-4-16(10,11)12)1-2-7(6)17(13,14)15/h1-3,9H,4,8H2,(H,10,11,12)(H,13,14,15) |
InChI Key |
GWMSUPQGLMRCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCS(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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